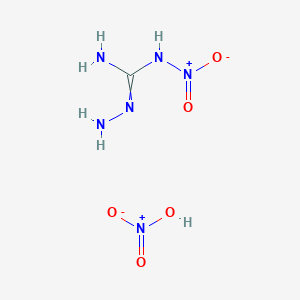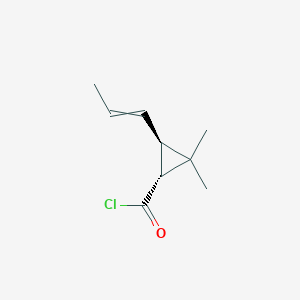
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with thionyl chloride (SOCl₂) under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of thionyl chloride and the potential hazards associated with large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Electrophiles (e.g., halogens, hydrogen halides): Used in addition reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
Halogenated Compounds: Formed from addition reactions.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.
Scientific Research Applications
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The prop-1-en-1-yl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups, such as carboxylic acids or alcohols.
Properties
CAS No. |
240494-65-9 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3/t6-,7+/m1/s1 |
InChI Key |
ZCALQKDFVSESJQ-RQJHMYQMSA-N |
Isomeric SMILES |
CC=C[C@@H]1[C@H](C1(C)C)C(=O)Cl |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


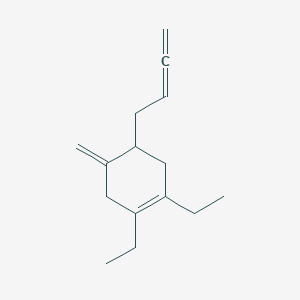
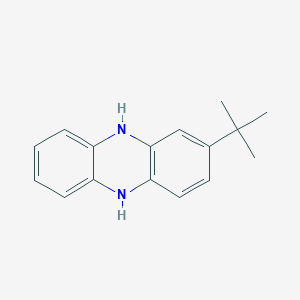


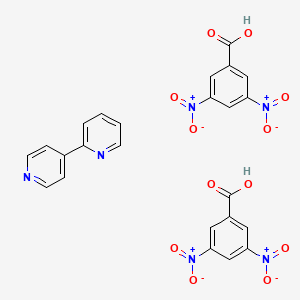
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
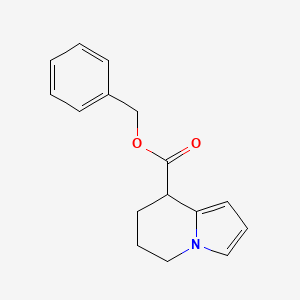


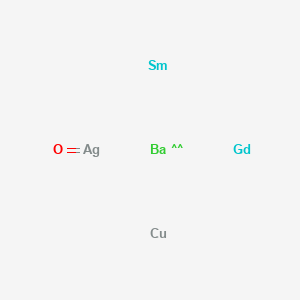
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
